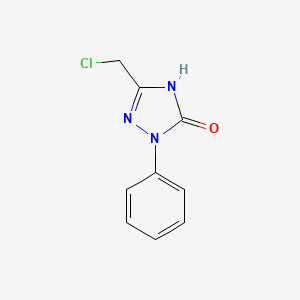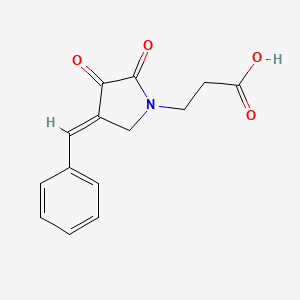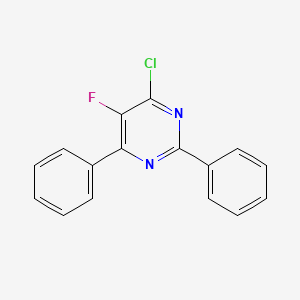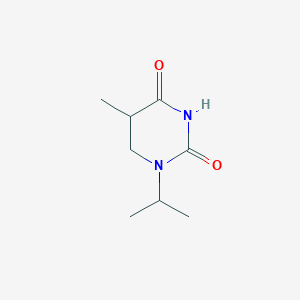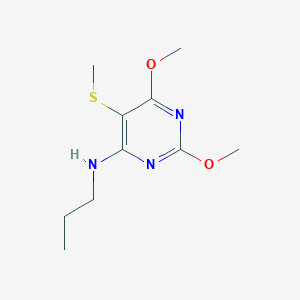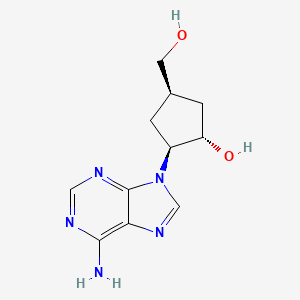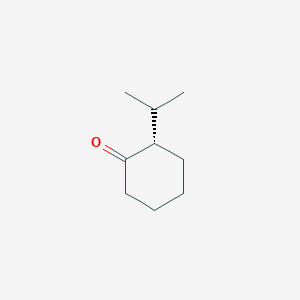
(2S)-2-(Propan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-isopropylcyclohexanone is an organic compound with a cyclohexane ring substituted with an isopropyl group and a ketone functional group. This compound is of interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the focus here, which has specific applications and properties distinct from its ®-counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-isopropylcyclohexanone typically involves the enantioselective reduction of 2-isopropylcyclohexanone. One common method is the use of chiral catalysts or reagents that favor the formation of the (S)-enantiomer. For example, asymmetric hydrogenation using chiral rhodium or ruthenium catalysts can be employed under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
On an industrial scale, the production of (S)-2-isopropylcyclohexanone may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-isopropylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination, followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 2-isopropylcyclohexanone carboxylic acid.
Reduction: Formation of (S)-2-isopropylcyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-isopropylcyclohexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring chiral purity.
Industry: Utilized in the production of fragrances and flavors due to its distinct odor profile.
Mecanismo De Acción
The mechanism of action of (S)-2-isopropylcyclohexanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, potentially inhibiting or activating enzymatic activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
®-2-isopropylcyclohexanone: The enantiomer of (S)-2-isopropylcyclohexanone with different stereochemistry.
2-methylcyclohexanone: A similar compound with a methyl group instead of an isopropyl group.
Cyclohexanone: The parent compound without any alkyl substitution.
Uniqueness
(S)-2-isopropylcyclohexanone is unique due to its specific chiral configuration, which imparts distinct physical, chemical, and biological properties. Its enantioselective synthesis and applications in chiral chemistry make it a valuable compound in various fields.
Propiedades
Número CAS |
52341-34-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(2S)-2-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
SDJUYPUXVFDUFF-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCCCC1=O |
SMILES canónico |
CC(C)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
